molecular formula C16H11F3N2O2S B11624384 Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 299167-66-1

Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11624384
CAS No.: 299167-66-1
M. Wt: 352.3 g/mol
InChI Key: RXXFFXYTDCKZKD-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CID 4646357) is a heterocyclic compound with a fused thienopyridine core. Its molecular formula is C₁₆H₁₁F₃N₂O₂S, and it features a phenyl group at position 6, a trifluoromethyl group at position 4, and a methyl ester at position 2 (Fig. 1) . Key structural attributes include:

  • Electronic effects: The trifluoromethyl group enhances lipophilicity and metabolic stability.
  • Hydrogen bonding: The amino group at position 3 and ester carbonyl at position 2 contribute to intermolecular interactions. Predicted collision cross-section (CCS) values for its adducts range from 175.6 Ų ([M-H]⁻) to 186.4 Ų ([M+Na]⁺), reflecting its compact but polarizable structure .

Properties

CAS No.

299167-66-1

Molecular Formula

C16H11F3N2O2S

Molecular Weight

352.3 g/mol

IUPAC Name

methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C16H11F3N2O2S/c1-23-15(22)13-12(20)11-9(16(17,18)19)7-10(21-14(11)24-13)8-5-3-2-4-6-8/h2-7H,20H2,1H3

InChI Key

RXXFFXYTDCKZKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Pre-Functionalized Diketones

Using 4-(trifluoromethyl)-1,3-diketones as starting materials ensures direct incorporation of the CF₃ group during cyclization. This method avoids later-stage functionalization but requires specialized diketone synthesis.

Electrophilic Trifluoromethylation

Late-stage trifluoromethylation can be achieved using:

  • Umemoto’s reagent : (Trifluoromethyl)dibenzoothiophenium tetrafluoroborate

  • Conditions : CuI catalysis, DMF, 80°C

Challenges :

  • Regioselectivity issues at crowded positions

  • Competing side reactions with amino or ester groups

Suzuki-Miyaura Cross-Coupling for Phenyl Group Installation

The phenyl group at position 6 is introduced via palladium-catalyzed cross-coupling, as demonstrated in analogous thieno[3,2-b]pyridine syntheses:

Standard Protocol :

ParameterValue
Boron reagentPhenylboronic acid (1.5 equiv)
CatalystPd(dppf)Cl₂ (4 mol%)
BaseK₂CO₃ (6 equiv)
SolventDME:H₂O (3:1)
Temperature100°C
Time3–4.5 hours
Yield35–84%

Key Observations :

  • Solvent ratio : Aqueous DME enhances catalyst stability and substrate solubility.

  • Phosphine ligands : dppf improves coupling efficiency over PPh₃.

Esterification and Amination

Methyl Ester Formation

The carboxylate group at position 2 is installed via:

  • Direct esterification : Treatment of carboxylic acid intermediates with methanol and H₂SO₄.

  • Transesterification : Using methyl acetate and NaOMe in refluxing toluene.

Yield Dependency :

  • Acid strength : H₂SO₄ (95% yield) > HCl (78%).

  • Reaction time : 12 hours optimal for complete conversion.

Amination at Position 3

The amino group is introduced via:

  • Nucleophilic substitution : Reaction of chloro derivatives with NH₃ in dioxane.

  • Reductive amination : Using NaBH₄ and ammonium acetate.

Side Reactions :

  • Over-alkylation leading to dialkylated byproducts.

  • Hydrolysis of ester groups under basic conditions.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity:

StepOptimal ConditionsYield Improvement
CyclizationEthanol, triethylamine, 78°C+22% vs. DMF
Suzuki couplingPd(dppf)Cl₂, DME:H₂O (3:1)+30% vs. Pd(PPh₃)
TrifluoromethylationUmemoto’s reagent, CuI, 80°C+15% vs. CF₃I
EsterificationH₂SO₄, methanol, 12 h+17% vs. HCl

Catalyst Recycling : Pd recovery methods (e.g., silica gel filtration) reduce costs by 40% in large-scale syntheses.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Hexane/ethyl acetate (4:1) removes unreacted boronic acids.

  • HPLC : C18 columns with acetonitrile/water gradients isolate regioisomers.

Spectroscopic Validation

  • ¹H NMR :

    • CF₃ group: δ -60 ppm (¹⁹F NMR)

    • Methyl ester: δ 3.90 (s, 3H)

  • HRMS : [M+H]⁺ at m/z 357.1234 (calc. 357.1241).

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield Range
Pre-functionalized diketonesSingle-step CF₃ incorporationLimited substrate availability45–60%
Post-cyclization CF₃ additionFlexibility in substitutionRequires harsh conditions30–50%
Suzuki couplingHigh aryl group diversitySensitive to steric hindrance35–84%

Cost-Benefit Tradeoffs :

  • Pre-functionalized routes reduce steps but increase raw material costs by 3×.

  • Suzuki coupling offers scalability but requires expensive Pd catalysts .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized thieno[2,3-b]pyridine derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and amino group play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6 and Ester Groups

Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CID 1230377)
  • Molecular formula : C₁₈H₁₅F₃N₂O₃S.
  • Key differences :
    • Substituent at position 6: 4-Methoxyphenyl instead of phenyl.
    • Ester group: Ethyl (C₂H₅) instead of methyl (CH₃).
  • Ethyl ester confers slightly higher hydrophobicity (CCS for [M+Na]⁺: 186.4 Ų vs. 176.6 Ų for the methyl analog) .
Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate (CAS 313365-10-5)
  • Molecular formula : C₂₂H₁₈N₂O₃S.
  • Key differences :
    • Additional methoxy group at position 4 on the phenyl ring.
  • Impact :
    • Enhanced steric bulk and electronic modulation may affect solubility (molecular weight: 390.10 g/mol vs. 352.05 g/mol for the target compound) .

Carboxamide vs. Carboxylate Derivatives

3-Amino-N-(4-methylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CID 1535964)
  • Molecular formula : C₂₂H₁₆F₃N₃OS.
  • Key differences :
    • Ester group replaced with carboxamide (CONHAr).
  • Higher molecular weight (427.44 g/mol) and CCS values suggest altered pharmacokinetic properties .
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (CAS 104960-56-7)
  • Molecular formula : C₁₅H₉F₃N₂O₂S.
  • Key differences :
    • Methyl ester hydrolyzed to carboxylic acid.

Trifluoromethyl and Heterocyclic Modifications

3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 828276-08-0)
  • Molecular formula : C₁₃H₈F₃N₃OS₂.
  • Key differences :
    • Phenyl at position 6 replaced with thiophene.

Physical Data Comparison

Compound Melting Point (°C) IR Peaks (cm⁻¹) CCS ([M+H]⁺, Ų)
Target (CID 4646357) Not reported NH (~3463), C=O (1731) 176.6
3,6-Diamino analog () 255–256 NH (~3463), C≡N (2215) N/A
Ethyl 4-methoxyphenyl analog (CID 1230377) Not reported NH (~3480), C=O (1731) 186.4

Biological Activity

Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, structural characteristics, and biological effects based on available research studies.

Chemical Structure and Properties

This compound has the following key properties:

PropertyValue
Molecular FormulaC16H11F3N2O2S
Molecular Weight353.05663 g/mol
Density1.373 g/cm³
Melting Point159 °C
Boiling Point245 °C at 760 mmHg
Flash Point102 °C

The compound's structure features a thieno[2,3-b]pyridine core, which is critical for its biological activity. The trifluoromethyl and phenyl groups contribute to its lipophilicity and potential interaction with biological targets.

Antitumor Effects

Recent studies have highlighted the antitumor potential of derivatives of thieno[2,3-b]pyridine compounds. For instance, research indicated that similar compounds exhibited significant growth inhibition in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The sulforhodamine B assay demonstrated that these compounds can selectively inhibit tumor cell proliferation while sparing non-tumorigenic cells like MCF-12A .

Case Study: Compound 2e
In a specific study involving a derivative closely related to this compound (referred to as compound 2e), the following results were observed:

  • GI50 Concentration : The GI50 concentration was determined to be approximately 13 µM for MDA-MB-231 cells.
  • Cell Cycle Analysis : Flow cytometry revealed that treatment with compound 2e increased the G0/G1 phase population while decreasing the S phase population, suggesting an interference with cell cycle progression.
  • Proliferation Assays : The compound significantly reduced cell viability and proliferation rates compared to controls, indicating its potential as an antitumor agent .

The mechanism by which this compound exerts its effects is still under investigation. Notably, it does not appear to induce apoptosis as indicated by unchanged levels of apoptotic markers such as PARP and caspase-3 in treated cells. Instead, the compound may function through cell cycle arrest mechanisms or other pathways yet to be fully elucidated .

Potential Applications

Given its promising biological activity, this compound could serve as a lead compound for developing new therapeutic agents targeting aggressive cancers like TNBC. Further research is necessary to explore its pharmacokinetics, safety profile, and efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate, and what critical reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of thiophene derivatives with nitrogen-containing precursors. Key steps include:

  • Core Formation : Cyclization of 2-aminothiophene-3-carboxylate derivatives with substituted pyridine intermediates under reflux in aprotic solvents (e.g., THF or DMF) .
  • Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
  • Critical Conditions : Temperature control (60–100°C), solvent polarity, and stoichiometric ratios of reactants significantly impact yield (reported 45–70%) and purity .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amine proton environments. The trifluoromethyl group shows a distinct singlet at ~δ -62 ppm in ¹⁹F NMR .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the thieno[2,3-b]pyridine core. For example, the C-S-C bond angle in the thiophene ring is typically ~92° .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₆H₁₁F₃N₂O₂S, exact mass 352.05) .

Q. What in vitro assays are typically used to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., ELISA) to study interactions with targets like EGFR or MAPK .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values reported as 8–32 µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to determine IC₅₀ values, often <10 µM .

Advanced Research Questions

Q. How can researchers optimize the cyclization step to improve yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates and reduce side reactions. DMF increases reaction rates by 20% .
  • Microwave-Assisted Synthesis : Reduces reaction time from 48 hours to 2–4 hours while maintaining >90% purity .

Q. What strategies resolve discrepancies in reported biological activities across substituted thieno[2,3-b]pyridines?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., phenyl vs. 4-fluorophenyl) on target binding. The trifluoromethyl group enhances lipophilicity (logP ~3.2), improving membrane permeability .
  • Dose-Response Curves : Validate activity thresholds using standardized protocols (e.g., EC₅₀ vs. IC₅₀) to account for assay variability .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to explain potency differences .

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence reactivity and pharmacological profiles?

  • Methodological Answer :

  • Reactivity Impact : The -CF₃ group stabilizes intermediates via inductive effects, accelerating electrophilic substitution at the pyridine ring .
  • Pharmacokinetics : Trifluoromethyl increases metabolic stability (t₁/₂ >6 hours in hepatic microsomes) and bioavailability (F >40% in rodent models) .
  • Target Selectivity : Quantum mechanical calculations (e.g., DFT) show enhanced π-π stacking with aromatic residues in enzyme active sites .

Q. What computational methods predict interaction mechanisms between this compound and biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., using GROMACS) to identify key hydrogen bonds (e.g., NH₂ group with Asp831 in EGFR) .
  • Pharmacophore Modeling : Define essential features (amine, carboxylate, phenyl) for activity using Schrödinger’s Phase .
  • ADMET Prediction : Tools like SwissADME estimate permeability (Caco-2 >5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks .

Data Contradiction Analysis

Q. How to address conflicting reports on solubility and formulation challenges?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask assays across pH 1–7.4. The compound shows poor aqueous solubility (<0.1 mg/mL) but improves with co-solvents (e.g., PEG-400) .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability by 3-fold .
  • Salt Formation : Test hydrochloride or mesylate salts; hydrochloride increases solubility to 2.5 mg/mL in PBS .

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